Radequinil
Overview
Description
Radequinil (INN; AC-3933) is a cognitive enhancer which acts as a partial inverse agonist of the benzodiazepine site of the GABA A receptor . It was under development by Dainippon Sumitomo Pharma for the treatment of Alzheimer’s disease and made it to phase II clinical trials but development seems to have been halted and it was never marketed .
Molecular Structure Analysis
Radequinil has a complex molecular structure with a molecular formula of C18H14N4O3 . It contains a 1,6-naphthyridin-2-one core substituted with a 3-methoxyphenyl group and a 5-methyl-1,2,4-oxadiazol-3-yl group .Physical And Chemical Properties Analysis
Radequinil has a molar mass of 334.335 g/mol . The exact physical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Hydroxychloroquine and Chloroquine Metabolites in COVID-19 Treatment : A study by Vaidya and Vyas (2020) in Frontiers in Pharmacology investigated the potential use of chloroquine compounds, including Hydroxychloroquine (HCQ), in the treatment of COVID-19. This research highlights the antimalarial activity of these compounds and their preliminary use in coronavirus treatment, emphasizing the need for further research due to mixed results and potential toxicity issues (Vaidya & Vyas, 2020).
CODE-RADE System for Science Software Delivery : Murray and Becker (2018) in the Journal of Physics: Conference Series described a platform named CODE-RADE for continuous integration and delivery of research applications in a distributed environment. This system can be significant for managing scientific software dependencies and configurations, thus aiding scientific research (Murray & Becker, 2018).
Bibliometric Analysis on Pharmacologic Treatments for COVID-19 : Ruiz-Fresneda et al. (2022) conducted a bibliometric analysis of scientific publications on drugs used to treat COVID-19, including hydroxychloroquine and chloroquine. This research in Frontiers in Public Health provides insights into the global scientific activity and collaborations in searching for effective COVID-19 treatments (Ruiz-Fresneda et al., 2022).
Alarmin S100A8/A9 in COVID-19 Pathogenesis : Guo et al. (2020) in Cell Host & Microbe identified the induction of alarmin S100A8/A9 in the pathogenesis of COVID-19. This study suggests new opportunities for therapeutic intervention in coronavirus infections (Guo et al., 2020).
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-1,6-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-10-20-17(22-25-10)14-9-13-15(21-18(14)23)6-7-19-16(13)11-4-3-5-12(8-11)24-2/h3-9H,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOFKKWHXGQABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC3=C(C=CN=C3C4=CC(=CC=C4)OC)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944577 | |
Record name | 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-1,6-naphthyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Radequinil | |
CAS RN |
219846-31-8 | |
Record name | 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219846-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Radequinil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219846318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-1,6-naphthyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RADEQUINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G222T03EY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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